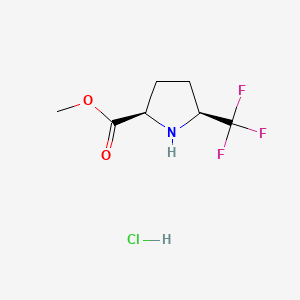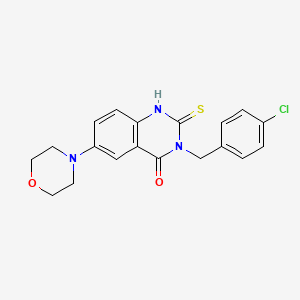
7-Bromo-3-chloro-5-fluorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-chloro-5-fluorocinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the cinnoline ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-5-fluorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of cinnoline derivatives. For instance, the bromination, chlorination, and fluorination of cinnoline can be achieved using reagents such as bromine, chlorine, and fluorine gas or their respective halogenating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization followed by halogenation are employed to achieve efficient production. The use of advanced reactors and optimized reaction conditions helps in minimizing side reactions and improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-3-chloro-5-fluorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-3-chloro-5-fluorocinnoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 7-Bromo-3-chloro-5-fluorocinnoline involves its interaction with specific molecular targets. The halogen atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
- 7-Bromo-3-chloro-5-fluoroquinoline
- 7-Bromo-3-chloro-5-fluoropyridine
- 7-Bromo-3-chloro-5-fluoroindole
Comparison: Compared to these similar compounds, 7-Bromo-3-chloro-5-fluorocinnoline exhibits unique properties due to the cinnoline ring structure. This structure provides distinct electronic and steric effects, influencing its reactivity and interactions. The presence of multiple halogens further enhances its versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H3BrClFN2 |
|---|---|
Poids moléculaire |
261.48 g/mol |
Nom IUPAC |
7-bromo-3-chloro-5-fluorocinnoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-6(11)5-3-8(10)13-12-7(5)2-4/h1-3H |
Clé InChI |
DQPVUDYSDFETSW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=CC(=NN=C21)Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)

![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)



![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)




